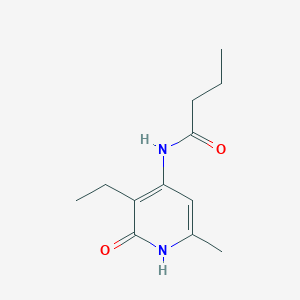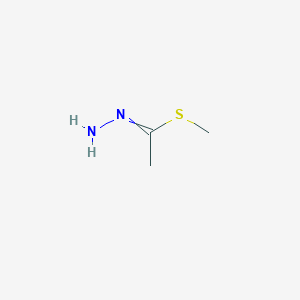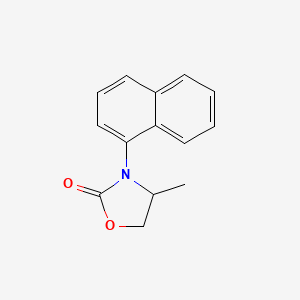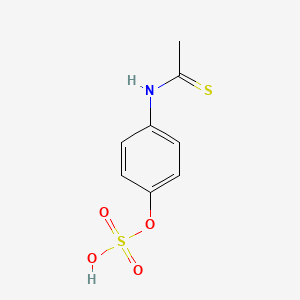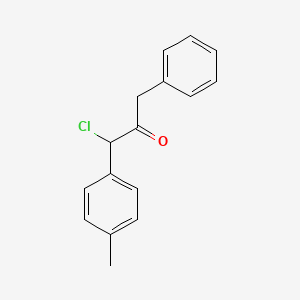
6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione is an organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups such as methoxy and ketone groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ketone groups to alcohols or other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored for potential therapeutic applications.
Medicine: Research into its pharmacological properties may reveal new drug candidates.
Industry: Its unique structure makes it useful in developing advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,8-Dimethoxy-3-methylisochroman-1-one
- 6,8-Dihydroxy-3-methylisochroman-1-one
- 6,8-Dialkoxy-1,3,7-triazapyrenes
Uniqueness
6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione stands out due to its specific arrangement of functional groups and aromatic rings, which confer unique chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules .
Propriétés
Numéro CAS |
88165-37-1 |
|---|---|
Formule moléculaire |
C21H18O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
6,8-dimethoxy-3-methyl-1,2-dihydrobenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C21H18O4/c1-11-7-8-13-12(9-11)10-16(25-3)19-18(13)20(22)14-5-4-6-15(24-2)17(14)21(19)23/h4-6,9-10H,7-8H2,1-3H3 |
Clé InChI |
PTYJFXMJXOBTOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=C3C(=C2CC1)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


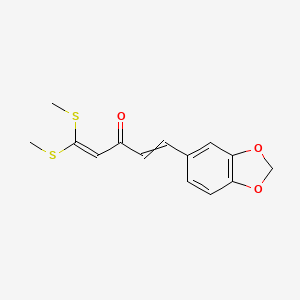
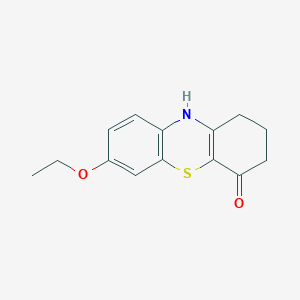
![11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14380366.png)
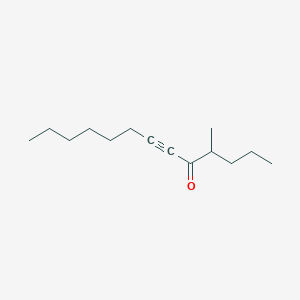
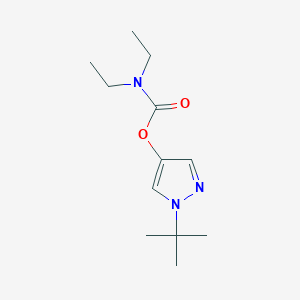
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)
